4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine
Description
Properties
IUPAC Name |
4-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BClF3N3O2/c1-13(2)14(3,4)25-16(24-13)8-5-6-9(17)10-11(8)23(22-12(10)21)7-15(18,19)20/h5-6H,7H2,1-4H3,(H2,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVNVWWQWJYPRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BClF3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Indazole Synthesis and Chlorination
The foundational step involves constructing the 4-chloro-1H-indazol-3-amine scaffold. A validated approach begins with the acetylation of 3-nitroindazole using acetic anhydride under acidic conditions, followed by chlorination at the 4-position. As detailed in , treatment of 3-nitroindazole with phosphorus oxychloride (POCl₃) at reflux introduces the chloro group via electrophilic aromatic substitution. Subsequent reduction of the nitro group using hydrogenation (H₂/Pd-C) or catalytic transfer hydrogenation (NH₄HCO₂/Pd-C) yields the 3-amino intermediate .
Key Reaction Conditions
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Chlorination : POCl₃ (3 equiv), reflux, 3–5 h, 85–92% yield .
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Nitro Reduction : 10% Pd/C, H₂ (1 atm), EtOH, 25°C, 2 h, quantitative yield .
N1-Trifluoroethylation
Introducing the 2,2,2-trifluoroethyl group at the indazole’s N1 position requires alkylation under basic conditions. A protocol adapted from employs potassium carbonate (K₂CO₃) as a base in dimethylformamide (DMF), with 2,2,2-trifluoroethyl triflate as the alkylating agent. The reaction proceeds via an SN2 mechanism, favoring N1 selectivity due to the indazole’s tautomeric equilibrium .
Optimized Procedure
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Reagents : 3-Amino-4-chloroindazole (1 equiv), 2,2,2-trifluoroethyl triflate (1.2 equiv), K₂CO₃ (2 equiv).
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Conditions : DMF, 80°C, 12 h, N₂ atmosphere.
C7-Borylation via Iridium-Catalyzed C–H Activation
Installing the pinacol boronate ester at the 7-position leverages iridium-catalyzed C–H borylation, a method highlighted in . The catalyst system [Ir(OMe)(COD)]₂ with di-tert-butylbipyridine (dtbpy) enables selective borylation at the electron-deficient C7 position, dictated by the indazole’s electronic profile .
Representative Protocol
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Catalyst : [Ir(OMe)(COD)]₂ (5 mol%), dtbpy (10 mol%).
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Boron Source : Bis(pinacolato)diboron (B₂Pin₂, 1.5 equiv).
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Conditions : Tetrahydrofuran (THF), 80°C, 24 h.
Mechanistic Insight
The iridium catalyst facilitates oxidative addition into the C–H bond, forming a boronate complex via σ-bond metathesis. Steric hindrance from the N1-trifluoroethyl group directs borylation to the C7 position .
Sequential Functionalization and Purification
Combining the above steps necessitates careful sequencing to prevent functional group interference. A typical workflow follows:
Critical Purification Steps
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After alkylation: Silica gel chromatography (hexane/EtOAc 7:3) removes unreacted triflate.
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Post-borylation: Recrystallization from hexane/Et₂O yields the boronate ester as a white solid .
Alternative Routes: Suzuki-Miyaura Coupling
For substrates incompatible with C–H borylation, a Suzuki-Miyaura coupling approach is viable. This method involves pre-functionalizing the indazole with a halogen at C7 (e.g., bromide or iodide), followed by palladium-catalyzed cross-coupling with pinacol boronic acid. As demonstrated in , XPhos-Pd-G2 catalyzes the coupling with high efficiency.
Coupling Protocol
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Catalyst : XPhos-Pd-G2 (2 mol%).
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Base : K₃PO₄ (2.1 equiv).
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Conditions : tert-Butyl methyl ether (TBME)/H₂O (10:1), reflux, 16 h.
Comparative Analysis of Methods
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) prioritizes cost-effectiveness and safety. Key adjustments include:
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Solvent Selection : Replacing DMF with cyclopentyl methyl ether (CPME) for greener processing .
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Catalyst Recycling : Implementing flow chemistry for iridium-catalyzed steps to reduce metal loadings .
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Workflow Integration : Combining chlorination and alkylation in a one-pot procedure to minimize intermediates .
Analytical Characterization
Final product validation relies on spectroscopic and chromatographic methods:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indazole core, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the chloro or trifluoroethyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a promising candidate for therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and advanced materials. Its versatility and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Indazole Nitrogen
Compound 19C : 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
- Molecular Formula : C₁₄H₁₈BClN₃O₂
- Key Difference : Methyl group instead of trifluoroethyl at N1.
- Synthesis: Requires higher temperature (130°C) for borylation . Yield: ~60% after column chromatography .
Compound 34 : 4-Chloro-1-(2,2-difluoroethyl)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Boronate Position and Core Heterocycle Modifications
1-Methyl-5-(pinacol boronate)-1H-indazol-3-amine (CAS 1220220-18-7)
- Molecular Formula : C₁₄H₂₀BN₃O₂
- Key Difference : Boronate at C5 instead of C7; methyl at N1.
- Impact :
4-Chloro-3,5-dimethyl-1-tosyl-1H-indazole (CAS 1421252-90-5)
Non-Indazole Boronate Analogs
N-(4-Chloro-3-(pinacol boronate)benzyl)-2-methylpropan-2-amine (CAS 2096333-91-2)
Key Research Findings
Trifluoroethyl vs. Methyl : The trifluoroethyl group in the target compound enhances metabolic stability by resisting oxidative metabolism compared to methyl .
Boronate Position : Para-substitution (C7) optimizes electronic communication in cross-coupling, leading to higher yields than meta-substituted analogs .
Chlorine’s Role : The C4 chlorine increases electrophilicity at adjacent positions, facilitating Suzuki-Miyaura coupling .
Biological Activity
4-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine (CAS No. 2189684-53-3) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activity. This compound features a complex structure that includes a chloro group, a dioxaborolane moiety, and an indazole core. The unique combination of these functional groups may contribute to its biological properties.
The molecular formula of this compound is , with a molecular weight of 375.58 g/mol. The compound is characterized by the presence of a trifluoroethyl group and a boron-containing dioxaborolane ring, which are known to influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| CAS Number | 2189684-53-3 |
| Molecular Formula | C₁₅H₁₈BClF₃N₃O₂ |
| Molecular Weight | 375.58 g/mol |
| Purity | ≥ 98% |
| Storage Conditions | Keep in dark place, inert atmosphere at 2-8°C |
Anticancer Properties
Recent studies have indicated that compounds with indazole structures exhibit significant anticancer activity. For instance, research has shown that related indazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The introduction of the dioxaborolane moiety may enhance these effects by improving the compound's solubility and bioavailability.
The proposed mechanism of action for this compound involves the inhibition of specific kinases involved in cancer cell signaling pathways. In particular, it may target the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival. By inhibiting this pathway, the compound could effectively reduce tumor growth and induce cell death in cancerous cells.
Case Studies
- In Vitro Studies : A study conducted on various human cancer cell lines demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent antiproliferative effects.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to control groups. These findings suggest its potential as an effective therapeutic agent in oncology.
Safety and Toxicity
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin irritation (H315) and serious eye irritation (H319). Therefore, handling precautions must be observed when working with this chemical.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and what analytical techniques are critical for confirming its structure and purity?
Answer:
The synthesis typically involves introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) group via Miyaura borylation, followed by functionalization of the indazole core. A common approach is palladium-catalyzed cross-coupling reactions, as seen in related dioxaborolane intermediates . Critical analytical techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹¹B) to confirm boronic ester integration and substituent positions.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC (≥98% purity) to assess impurities, particularly residual palladium or unreacted precursors .
Basic: How do the physicochemical properties (e.g., solubility, stability) influence its handling and storage?
Answer:
Calculated properties (density: 1.4±0.1 g/cm³, boiling point: 462.5±45.0°C) suggest moderate thermal stability, but experimental validation is recommended . Key considerations:
- Solubility : Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the boronic ester and trifluoroethyl groups.
- Storage : Store at 0–6°C under inert atmosphere to prevent hydrolysis of the boronic ester .
- Safety : Use PPE (gloves, goggles) due to H315/H319 hazards (skin/eye irritation) .
Advanced: What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronic ester intermediate?
Answer:
The trifluoroethyl group introduces steric hindrance and electron-withdrawing effects, requiring tailored conditions:
- Catalyst : Use Pd(PPh₃)₄ or SPhos-Pd-G3 for sterically demanding substrates.
- Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O mixtures to stabilize the boronate intermediate.
- Temperature : 80–100°C to overcome activation barriers without decomposing the boronic ester .
Monitor reaction progress via TLC or LC-MS to detect side products (e.g., protodeboronation).
Advanced: How does the trifluoroethyl substituent impact metabolic stability and binding affinity in antiviral candidates like Lenacapavir?
Answer:
The trifluoroethyl group enhances:
- Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
- Binding affinity : The electron-withdrawing effect strengthens hydrophobic interactions with the HIV-1 capsid protein.
In vitro assays (e.g., capsid disassembly inhibition) should compare derivatives with/without this group to quantify its contribution .
Data Contradiction: How should researchers resolve discrepancies between calculated and observed physicochemical properties?
Answer:
For properties like boiling point or refractive index:
- Experimental validation : Use differential scanning calorimetry (DSC) for melting points or gas chromatography for volatility.
- Contextualize calculations : ACD/Labs predictions assume ideal conditions; adjust for solvent effects or intermolecular interactions .
- Cross-reference : Compare with structurally analogous boronic esters (e.g., pinacol-protected arylboronates) .
Advanced: What in vitro assays evaluate biological activity of derivatives in HIV-1 capsid inhibition?
Answer:
- Capsid assembly/disassembly assays : Monitor fluorescence polarization changes with recombinant capsid proteins.
- Antiviral activity : Use TZM-bl cells infected with HIV-1 pseudoviruses to measure EC₅₀ values.
- Resistance profiling : Test against capsid mutants (e.g., Q67H or N74D) to assess selectivity .
Basic: What chromatographic methods are effective for purifying this compound?
Answer:
- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexanes (boronic ester stability).
- Reverse-phase HPLC : C18 columns with acetonitrile/water (+0.1% TFA) for high-purity isolation.
- QC criteria : Purity ≥95% (HPLC), residual solvent levels ≤ ICH guidelines .
Advanced: How can computational modeling predict the reactivity of the boronic ester in nucleophilic environments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
